molecular formula C8H8N4S B1305282 3-Hydrazino-6-(2-thienyl)pyridazine CAS No. 75792-87-9

3-Hydrazino-6-(2-thienyl)pyridazine

Cat. No. B1305282
CAS RN: 75792-87-9
M. Wt: 192.24 g/mol
InChI Key: ARNOKZCUVMCJQP-UHFFFAOYSA-N
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Description

3-Hydrazino-6-(2-thienyl)pyridazine is a heterocyclic compound. It has the molecular formula C8H8N4S and an average mass of 192.241 Da . It has recently gained interest in scientific research.


Synthesis Analysis

The synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 3-Hydrazino-6-(2-thienyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring via a carbon atom .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including 3-Hydrazino-6-(2-thienyl)pyridazine, have shown a wide range of pharmacological activities, including antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.

Antidepressant Properties

These compounds have also been associated with antidepressant effects . This suggests that they could be used in the development of new treatments for depression and other mood disorders.

Anti-hypertensive Activity

The 3‑hydrazino-cycloheptyl[1,2-c]pyridazinone and its hydrazone derivative were tested against genetic DOCA induced hypertension and was found to be at less potent than hydralazine . The vaso-relaxation of rat aorta caused by compound (CXXXVII) and they have antihypertensive activity due to direct relaxation of vascular smooth muscles .

Anticancer Properties

Pyridazine derivatives have shown anticancer properties , suggesting potential applications in cancer treatment.

Antiplatelet Activity

These compounds have demonstrated antiplatelet activity , which could make them useful in the prevention of blood clots.

Antiulcer Activity

Pyridazine derivatives have also shown antiulcer activity , indicating potential use in the treatment of ulcers.

Herbicidal Properties

Various pyridazinone derivatives are well known as agrochemicals . This suggests that 3-Hydrazino-6-(2-thienyl)pyridazine could have potential applications in agriculture as a herbicide.

Antifeedant Activity

Pyridazine derivatives have demonstrated antifeedant activity , which could make them useful in pest control.

properties

IUPAC Name

(6-thiophen-2-ylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-10-8-4-3-6(11-12-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOKZCUVMCJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226704
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-6-(2-thienyl)pyridazine

CAS RN

75792-87-9
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-hydrazino-6-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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